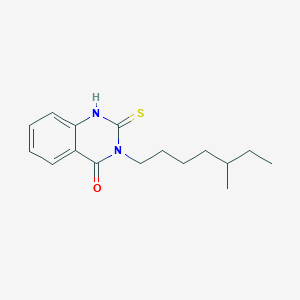

3-(5-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(5-methylheptyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c1-3-12(2)8-6-7-11-18-15(19)13-9-4-5-10-14(13)17-16(18)20/h4-5,9-10,12H,3,6-8,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKQWQVUESYNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Attachment of the 5-Methylheptyl Side Chain: The 5-methylheptyl side chain can be attached through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures to ensure efficient synthesis.

Types of Reactions:

Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group or the quinazolinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3,4-Dihydroquinazolin-4-one Derivatives

COX-2 Inhibition

- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide : This analog demonstrated 47.1% COX-2 inhibition at 20 μM, attributed to the electron-donating methoxy group and sulfonamide moiety enhancing target binding .

- This compound: No COX-2 inhibition data are reported, but its lipophilic 5-methylheptyl chain may prioritize membrane interaction over enzymatic inhibition.

Cytotoxicity

- This contrasts with ellipticine (positive control), which exhibited potent cytotoxicity.

Binding Modes

- Compound 9B (3-[(4-Fluorophenyl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one) : Structural modifications at the C5 and C6 positions of the benzofuran core improved binding to NS5B polymerases, suggesting that substituent flexibility and polarity influence target engagement .

Key Contrasts and Implications

Electron-Donating Groups: Methoxy or amine substituents (e.g., in ) improve interactions with enzymatic targets like COX-2, whereas alkyl chains may prioritize passive diffusion.

Biological Activity Gaps: While sulfonamide-containing quinazolinones show COX-2 inhibition , thiol-bearing analogs (e.g., 3-(5-Methylheptyl)-2-sulfanyl-) lack reported activity, suggesting the sulfonamide group is critical for this effect.

Synthetic Feasibility: Ionic liquid or FeCl₃-catalyzed methods (e.g., ) for dihydropyrimidinones highlight scalable routes, but analogous protocols for 3,4-dihydroquinazolin-4-ones require optimization for bulky substituents like 5-methylheptyl.

Biological Activity

3-(5-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C16H22N2OS

- Molecular Weight : 290.43 g/mol

- CAS Number : 721908-35-6

- Structural Features : The compound features a quinazolinone core with a sulfanyl group and a branched aliphatic chain, which may influence its biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

- Case Study : A study on similar quinazolinone derivatives reported IC50 values ranging from 0.20 to 15.72 μM against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, suggesting that structural modifications can enhance cytotoxicity . Although specific data for this compound is limited, its structural analogs demonstrate promising activity.

2. Enzyme Inhibition

Quinazolinones are known for their ability to inhibit various enzymes that play crucial roles in metabolic pathways and disease processes.

The inhibition of these enzymes indicates potential therapeutic applications in diabetes and cancer treatment.

3. Antimicrobial Properties

Quinazolinone derivatives have also been evaluated for their antimicrobial activities against various pathogens. While specific studies on this compound are scarce, related compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinones. Modifications in side chains, such as the introduction of branched alkyl groups like the 5-methylheptyl moiety in this compound, can significantly influence its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(5-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted amines with carbon disulfide under reflux in polar aprotic solvents (e.g., ethanol or methanol). Key steps include:

- Step 1 : Formation of the quinazolinone core via cyclization, monitored by TLC to track intermediate formation .

- Step 2 : Introduction of the 5-methylheptyl side chain via nucleophilic substitution or alkylation, requiring precise pH and temperature control (~60–80°C) to minimize by-products .

- Optimization : Reaction yields are improved by using anhydrous solvents, inert atmospheres (N₂/Ar), and catalytic bases like triethylamine .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., sulfanyl proton at δ 3.1–3.5 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) and detects trace impurities .

Q. What are the key structural features influencing its physicochemical properties?

- Answer :

- The quinazolinone core provides rigidity, while the 5-methylheptyl chain enhances lipophilicity (logP ~3.8), critical for membrane permeability .

- The sulfanyl (-SH) group enables redox activity and potential disulfide bond formation under oxidative conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles (e.g., C-N-C angles ~120°) and packing motifs .

- Challenges : Crystallization may require vapor diffusion with mixed solvents (e.g., DCM/hexane) and slow evaporation to obtain diffraction-quality crystals .

Q. What strategies mitigate side reactions during functionalization of the sulfanyl group?

- Methodological Answer :

- Protection-Deprotection : Use tert-butylthiol or trityl groups to protect -SH during alkylation, followed by TFA-mediated cleavage .

- By-Product Analysis : LC-MS identifies disulfide dimers (m/z ~592.4), which are minimized by conducting reactions under reducing conditions (e.g., DTT) .

Q. How can researchers design bioactivity assays to evaluate its mechanism of action?

- Methodological Answer :

- Target Identification : Molecular docking (AutoDock Vina) predicts binding to enzymes like dihydrofolate reductase (DHFR) via quinazolinone interactions .

- In Vitro Assays : Antimicrobial activity is tested via microbroth dilution (MIC values ≤8 µg/mL against S. aureus), with ROS generation measured via DCFH-DA fluorescence .

Q. What computational methods predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood >70%) and hepatotoxicity alerts .

- In Silico Toxicity : QSAR models (e.g., ProTox-II) assess LD50 values (~230 mg/kg in rats) and prioritize in vivo testing .

Q. How do researchers reconcile contradictory data in biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations) using platforms like PubChem BioActivity. Discrepancies in IC50 values may arise from differences in solvent (DMSO vs. saline) .

- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.